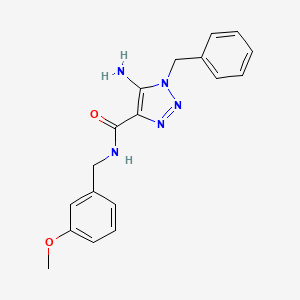

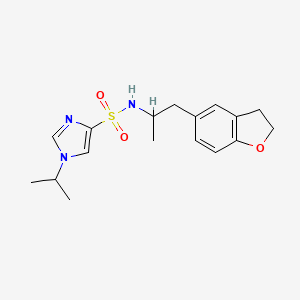

![molecular formula C7H10ClN3 B2513763 3-chloro-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine CAS No. 1556166-13-2](/img/structure/B2513763.png)

3-chloro-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-chloro-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings The presence of a chlorine atom at the third position and a methyl group at the second position further defines its chemical identity

Mechanism of Action

Target of Action

The primary target of 3-chloro-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibit cdk2 . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle .

Mode of Action

The exact mode of action of This compound Similar compounds have been shown to inhibit cdk2, which could lead to alterations in cell cycle progression .

Biochemical Pathways

The specific biochemical pathways affected by This compound Inhibition of cdk2 can affect the cell cycle, leading to a halt in cell proliferation .

Result of Action

The molecular and cellular effects of This compound Similar compounds have been shown to inhibit the growth of certain cell lines, suggesting potential cytotoxic activities .

Preparation Methods

The synthesis of 3-chloro-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 3-amino-4-chloropyrazole with 2-chloro-3-methylbut-2-enenitrile. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetonitrile. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Chemical Reactions Analysis

3-chloro-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group at the second position can undergo oxidation to form a carboxylic acid derivative.

Reduction Reactions: The pyrazolo[1,5-a]pyrimidine ring system can be reduced under hydrogenation conditions using a catalyst like palladium on carbon.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can modify the core structure of the compound.

Scientific Research Applications

Medicinal Chemistry: This compound has shown promise as a scaffold for the development of kinase inhibitors, which are important in cancer therapy.

Materials Science: The unique photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives make them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Comparison with Similar Compounds

3-chloro-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound is known for its heat-resistant properties and potential use as an explosive.

5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: This derivative exhibits excellent thermal stability and detonation performance, making it suitable for use in energetic materials.

Pyrazolo[1,5-a]pyrimidine-based fluorophores: These compounds are used in optical applications due to their tunable photophysical properties and high fluorescence quantum yields.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other derivatives.

Properties

IUPAC Name |

3-chloro-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-5-6(8)7-9-3-2-4-11(7)10-5/h9H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBVAMNBDQYAFTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2CCCNC2=C1Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

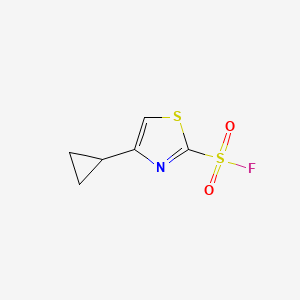

![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-phenoxypropanamide](/img/structure/B2513680.png)

![N-[2-(2-phenylmorpholin-4-yl)ethyl]furan-2-carboxamide](/img/structure/B2513688.png)

![3-bromo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2513690.png)

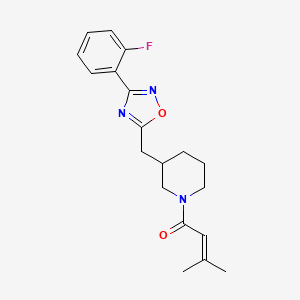

![4-fluoro-N-(2-methyl-5-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2513692.png)

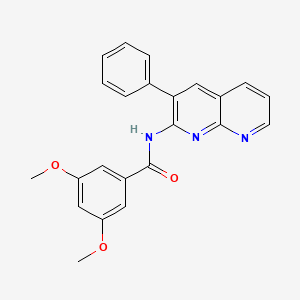

![(E)-(1-{4-[(4Z)-2-(4-tert-butylphenyl)-4-(methoxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-1-yl]phenyl}ethylidene)(methoxy)amine](/img/structure/B2513693.png)

![Methyl 4-[(3,4-difluorophenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2513699.png)

![2-{[(2-Aminophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2513700.png)

![2-benzamido-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2513702.png)